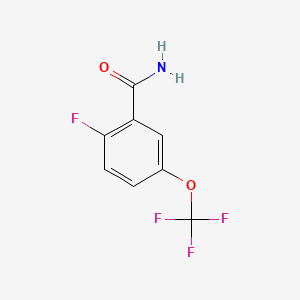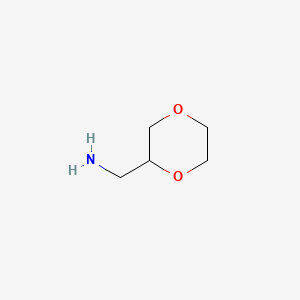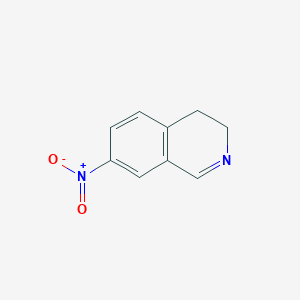
3-(Trifluorometil)crotonato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the molecular formula C7H9F3O2. It is a derivative of crotonic acid, where the hydrogen atoms on the third carbon are replaced by trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Ethyl 3-(trifluoromethyl)crotonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties to the resulting compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated groups for enhanced bioactivity.
Industry: Ethyl 3-(trifluoromethyl)crotonate is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
Ethyl 3-(trifluoromethyl)crotonate is an organic compound with the chemical formula C7H9F3O2 . It is a colorless liquid and is used in proteomics research .
Target of Action
It’s known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It’s known that the compound contains a trifluoromethyl and crotonate functional groups , which may interact with its targets in a specific manner.
Biochemical Pathways
As a compound used in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Given its use in proteomics research , it may influence protein-related processes at the molecular and cellular levels.
Conclusion
While Ethyl 3-(trifluoromethyl)crotonate is a compound of interest in proteomics research , the specific details of its mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action are areas that require further research. This highlights the complexity and the ongoing nature of scientific discovery in the field of biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-(trifluoromethyl)crotonate can be synthesized through several methods. One common method involves the reaction of ethyl crotonate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-(trifluoromethyl)crotonate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(trifluoromethyl)crotonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Comparación Con Compuestos Similares
Ethyl crotonate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 3-(trifluoromethyl)crotonate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(Trifluoromethyl)crotonic acid: The acid form of the compound, which has different solubility and reactivity characteristics.
Uniqueness: Ethyl 3-(trifluoromethyl)crotonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high reactivity and specificity.
Propiedades
Número CAS |
24490-03-7 |
|---|---|
Fórmula molecular |
C7H9F3O2 |
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
ethyl 4,4,4-trifluoro-3-methylbut-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h4H,3H2,1-2H3 |
Clave InChI |
OSZLARYVWBUKTG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)C(F)(F)F |
SMILES isomérico |
CCOC(=O)/C=C(\C)/C(F)(F)F |
SMILES canónico |
CCOC(=O)C=C(C)C(F)(F)F |
Pictogramas |
Flammable; Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(3-pyridinyl)-2-propenenitrile](/img/structure/B1308806.png)



![2-[(6-bromohexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1308823.png)



![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)

